molecular formula C10H10N2O4 B14449924 Di-2-propynyl N,N'-vinylenedicarbamate CAS No. 73622-96-5

Di-2-propynyl N,N'-vinylenedicarbamate

Cat. No.: B14449924
CAS No.: 73622-96-5
M. Wt: 222.20 g/mol
InChI Key: XXZKBIWYSMINMA-AATRIKPKSA-N
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Description

Di-2-propynyl N,N’-vinylenedicarbamate is an organic compound characterized by the presence of two propynyl groups attached to a vinylenedicarbamate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-2-propynyl N,N’-vinylenedicarbamate typically involves the reaction of vinylenedicarbamic acid with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of Di-2-propynyl N,N’-vinylenedicarbamate.

Industrial Production Methods: In an industrial setting, the production of Di-2-propynyl N,N’-vinylenedicarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Di-2-propynyl N,N’-vinylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the propynyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Di-2-propynyl N,N’-vinylenedicarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Di-2-propynyl N,N’-vinylenedicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Di-2-propynyl N,N’-dicarbamate: Similar structure but lacks the vinylenedicarbamate core.

    Di-2-propynyl N,N’-diallylcarbamate: Contains allyl groups instead of propynyl groups.

Uniqueness: Di-2-propynyl N,N’-vinylenedicarbamate is unique due to its vinylenedicarbamate core, which imparts distinct chemical and biological properties

Properties

CAS No.

73622-96-5

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

prop-2-ynyl N-[(E)-2-(prop-2-ynoxycarbonylamino)ethenyl]carbamate

InChI

InChI=1S/C10H10N2O4/c1-3-7-15-9(13)11-5-6-12-10(14)16-8-4-2/h1-2,5-6H,7-8H2,(H,11,13)(H,12,14)/b6-5+

InChI Key

XXZKBIWYSMINMA-AATRIKPKSA-N

Isomeric SMILES

C#CCOC(=O)N/C=C/NC(=O)OCC#C

Canonical SMILES

C#CCOC(=O)NC=CNC(=O)OCC#C

Origin of Product

United States

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